4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid, with the Chemical Abstracts Service number 1282240-09-8, is a compound that belongs to the class of benzoic acids. It features a pyrimidine moiety, which is a six-membered heterocyclic compound containing nitrogen atoms. This compound is categorized as an amino acid derivative due to the presence of an amino group attached to the benzoic acid structure.
This compound can be sourced from various chemical suppliers and is often utilized in pharmaceutical research. It is classified under organic compounds, specifically as an aromatic carboxylic acid due to its benzoic acid structure. The molecular formula for 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid is C13H13N3O2, with a molecular weight of 243.26 g/mol .
The synthesis of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperature and pH, along with catalysts or solvents that facilitate the reaction. Reaction yields and purity levels are critical metrics for evaluating the success of the synthesis process.
4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, particularly the amino and carboxylic acid groups, which can engage in hydrogen bonding and other interactions that affect reactivity.
The mechanism of action for 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid in biological systems may involve:
Key physical properties include:
Chemical properties encompass:
Relevant data can be found in chemical databases such as PubChem and ChemSpider .
4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid has potential applications in various scientific fields:
The emergence of 4-(((4-methylpyrimidin-2-yl)amino)methyl)benzoic acid represents a convergence of advancements in heterocyclic chemistry and medicinal chemistry. Pyrimidine derivatives gained prominence in the mid-20th century following the elucidation of nucleic acid structures, with 4-methylpyrimidine specifically identified as a privileged scaffold due to its resemblance to biologically essential heterocycles. Early synthetic work focused on simple aminomethylbenzoic acid derivatives (e.g., 4-(aminomethyl)benzoic acid, PAMBA), known for their antifibrinolytic properties [5] [9]. The strategic incorporation of the 4-methylpyrimidin-2-yl moiety via an aminomethyl linker (–NH–CH₂–) marked a significant evolution, enabling enhanced target affinity and physicochemical properties. This structural innovation capitalized on key developments:
Table 1: Key Heterocyclic Compounds in the Historical Development Pathway
Compound | Core Structure | Biological Significance | Reference |
---|---|---|---|
4-(Aminomethyl)benzoic acid (PAMBA) | H₂N–CH₂–C₆H₄–COOH | Antifibrinolytic agent | [9] |
4-Methylpyrimidine | C₅H₅N–CH₃ (position 4) | Metabolic intermediate; kinase hinge binder | [4] |
Target Compound | 4-CH₃-C₄H₂N₂–NH–CH₂–C₆H₄–COOH | Multitarget kinase inhibitor intermediate | [7] |
This compound exemplifies modern rational drug design principles, where heterocyclic cores are strategically functionalized to optimize interactions with biological targets such as kinase ATP-binding pockets or epigenetic enzymes [4] [7].
4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid serves as a versatile pharmaceutical building block due to three key attributes: its bifunctional reactivity (carboxylic acid and secondary amine), rigid-flexible architecture, and metal-coordination capability. These features enable its application in synthesizing high-value therapeutics:
Table 2: Pharmaceutical Applications of the Target Compound
Therapeutic Class | Target API | Role of Intermediate | Synthetic Step |
---|---|---|---|
Kinase Inhibitors | Imatinib analogs | Links pyrimidine hinge-binder to hydrophobic tail | Amide coupling at COOH group |
Dual PI3K/HDAC Inhibitors | CUDC-907 derivatives | Connects HDAC cap to PI3K-binding motif | Esterification/ether formation |
Antifibrinolytics | Tranexamic acid hybrids | Enhances plasminogen binding affinity | Reductive amination |
Industrial-scale synthesis leverages this intermediate’s robustness under diverse reaction conditions (e.g., Pd-catalyzed couplings, high-pressure hydrogenation), as evidenced by patents optimizing its production for antineoplastic applications [3] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9